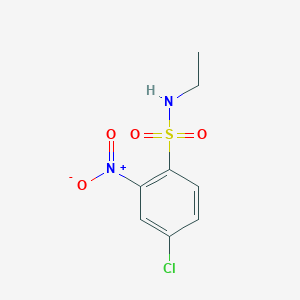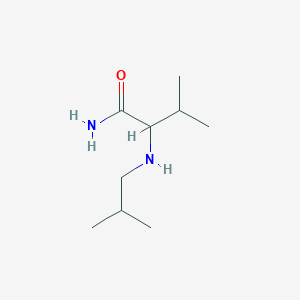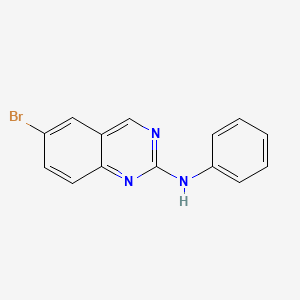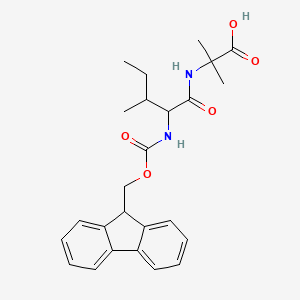
3,3-Dichloroprop-2-ene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloroprop-2-ene-1-thiol is an organochlorine compound with the molecular formula C3H4Cl2S. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity due to the presence of both chlorine and thiol groups, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Dichloroprop-2-ene-1-thiol can be synthesized through the chlorination of propene followed by thiolation. One common method involves the reaction of 1,2,3-trichloropropane with a thiolating agent such as sodium hydrosulfide under controlled conditions. The reaction typically requires a catalyst like triethylbenzylammonium chloride and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance safety and efficiency. The process involves the continuous addition of 1,2,3-trichloropropane, a catalyst, and liquid caustic soda into a reaction mixer. This method allows for better control over reaction parameters, leading to higher yields and improved product quality .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichloroprop-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiols.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
3,3-Dichloroprop-2-ene-1-thiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyestuffs, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,3-Dichloroprop-2-ene-1-thiol involves its reactivity with nucleophiles and electrophiles. The thiol group can form strong bonds with metal ions and other electrophilic centers, while the chlorine atoms can participate in nucleophilic substitution reactions. These interactions make it a versatile compound in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloropropene: An organochlorine compound used as a pesticide and fumigant.
1,3-Dichloropropan-2-ol: An intermediate in the production of epichlorohydrin, known for its carcinogenic properties.
Uniqueness
3,3-Dichloroprop-2-ene-1-thiol is unique due to the presence of both chlorine and thiol groups, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and industrial chemicals.
Propiedades
Fórmula molecular |
C3H4Cl2S |
|---|---|
Peso molecular |
143.03 g/mol |
Nombre IUPAC |
3,3-dichloroprop-2-ene-1-thiol |
InChI |
InChI=1S/C3H4Cl2S/c4-3(5)1-2-6/h1,6H,2H2 |
Clave InChI |
FUXUTJCTJCFGHG-UHFFFAOYSA-N |
SMILES canónico |
C(C=C(Cl)Cl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)



![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)


